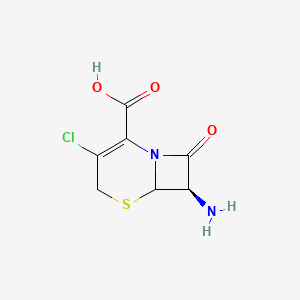

7-Amino-3-chlorocephalosporanic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Amino-3-chlorocephalosporanic acid is a derivative of cephalosporin C, a β-lactam antibiotic produced by the fungus Acremonium chrysogenum. This compound serves as a crucial intermediate in the synthesis of second-generation cephalosporins, such as cefaclor . Cephalosporins are widely used for treating bacterial infections due to their broad-spectrum activity and low toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

7-Amino-3-chlorocephalosporanic acid is typically synthesized from cephalosporin C through chemical or enzymatic processes . The chemical deacylation of cephalosporin C involves the use of reagents like sodium hydroxide and organic solvents under controlled conditions . Enzymatic methods employ cephalosporin acylases to convert cephalosporin C to this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves fermentation processes using Acremonium chrysogenum . The fermentation broth is then subjected to downstream processing, including extraction and purification, to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

7-Amino-3-chlorocephalosporanic acid undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines and thiols.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include various cephalosporin derivatives with modified pharmacological properties .

Wissenschaftliche Forschungsanwendungen

7-Amino-3-chloro-3-cephem-4-carboxylic acid, commonly known as 7-ACCA, serves as a crucial intermediate in the synthesis of various cephalosporin antibiotics .

Synthesis of Cefaclor

7-ACCA is a key intermediate in the production of cefaclor, an oral second-generation cephalosporin antibiotic . Cefaclor is widely used in Europe and the United States to treat bacterial infections .

Production Method

A method for producing 7-ACCA involves several steps :

- Reacting 7-amino-3-chloro-3-cephem-4-carboxylic acid-p-nitrobenzyl ester and iron powder in a reaction container .

- Adding a mixed solution of concentrated hydrochloric acid, methanol, and water dropwise into the reaction container .

- Maintaining the reaction temperature between 25-35°C for 30-90 minutes .

- Adjusting the pH of the reaction product to 8.0 by adding a KHCO3 solution .

- Adding activated carbon and stirring for 5-20 minutes .

- Filtering the mixture and adjusting the pH of the filtrate to 4.0 by adding dilute hydrochloric acid .

- Stirring for 5-20 minutes to obtain 7-amino-3-chloro-3-cephem-4-carboxylic acid .

This method reportedly achieves a molar yield of 72.5% based on the amount of 7-amino-3-chloro-3-cephem-4-carboxylic acid .

Wirkmechanismus

7-Amino-3-chlorocephalosporanic acid exerts its effects by inhibiting bacterial cell wall synthesis . It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls . By binding to these proteins, the compound disrupts cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Aminocephalosporanic Acid: A closely related compound used in the synthesis of various cephalosporins.

7-Aminodeacetoxycephalosporanic Acid: Another derivative used in the production of cephalosporin antibiotics.

Uniqueness

7-Amino-3-chlorocephalosporanic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties to the cephalosporins synthesized from it . This uniqueness allows for the development of antibiotics with tailored activity spectra and resistance profiles .

Biologische Aktivität

7-Amino-3-chlorocephalosporanic acid (7-ACCA) is a significant compound in the field of antibiotic development, particularly as an intermediate in the synthesis of cephalosporins, a class of β-lactam antibiotics. This compound is particularly noted for its role in the production of cefaclor, a second-generation cephalosporin that exhibits broad-spectrum antibacterial activity. Understanding the biological activity of 7-ACCA is crucial for optimizing its application in pharmaceutical formulations and enhancing its therapeutic efficacy.

The chemical properties of 7-ACCA are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 53994-69-7 |

| Molecular Formula | C₇H₇ClN₂O₃S |

| Molecular Weight | 234.66 g/mol |

| Density | 1.81 g/cm³ |

| Boiling Point | 498.9 ± 45.0 °C at 760 mmHg |

| Melting Point | >180 °C (decomposes) |

| Flash Point | 255.5 ± 28.7 °C |

7-ACCA functions primarily through its structural similarity to penicillin, allowing it to inhibit bacterial cell wall synthesis. This inhibition occurs via the binding of the β-lactam ring to penicillin-binding proteins (PBPs), which are essential for bacterial cell wall integrity. The disruption of these proteins leads to cell lysis and death, making 7-ACCA effective against various Gram-positive and some Gram-negative bacteria.

Antimicrobial Spectrum

Research indicates that compounds derived from 7-ACCA exhibit a broad antimicrobial spectrum. Studies have shown that cefaclor, synthesized from 7-ACCA, is effective against:

- Staphylococcus aureus

- Escherichia coli

- Haemophilus influenzae

The effectiveness against these pathogens highlights the potential for 7-ACCA derivatives in treating infections caused by resistant strains.

Case Studies and Research Findings

- Cefaclor Efficacy Study : A clinical trial assessed cefaclor's effectiveness in treating respiratory tract infections caused by Streptococcus pneumoniae and Haemophilus influenzae. Results demonstrated a significant reduction in infection rates with minimal side effects reported among participants (Wu et al., 2019) .

- Comparative Analysis of β-Lactams : A study comparing various β-lactam antibiotics found that cefaclor, derived from 7-ACCA, had superior activity against certain resistant strains of bacteria compared to other cephalosporins like cephalexin and cefadroxil (ResearchGate, 2014) .

- Mechanistic Insights : Research investigating the binding affinity of cefaclor to PBPs revealed that modifications at the acyl side chain of 7-ACCA could enhance its antibacterial potency by increasing its affinity for target proteins (Science.gov, 2018) .

Safety Profile

The safety profile of 7-ACCA and its derivatives has been evaluated in multiple studies. Adverse effects are generally mild and include gastrointestinal disturbances and allergic reactions in sensitive individuals. Long-term studies are necessary to fully understand the implications of chronic exposure.

Eigenschaften

Molekularformel |

C7H7ClN2O3S |

|---|---|

Molekulargewicht |

234.66 g/mol |

IUPAC-Name |

(7R)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C7H7ClN2O3S/c8-2-1-14-6-3(9)5(11)10(6)4(2)7(12)13/h3,6H,1,9H2,(H,12,13)/t3-,6?/m1/s1 |

InChI-Schlüssel |

OQSAFIZCBAZPMY-HODUVHNASA-N |

Isomerische SMILES |

C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)Cl |

Kanonische SMILES |

C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.